Maesopsin

Content Navigation

Researchers requiring consistent MAO-B/AChE inhibition in neurodegenerative models face batch variability with plant extracts. Maesopsin (CAS 5989-16-2), >98% pure aglycone auronol, provides reproducible IC50 values (AChE: 10.42 µM; MAO-B: 14.97 µM) and specific membrane permeability essential for intracellular target engagement. - Stable solid; requires anhydrous DMSO dissolution and -20°C to -80°C storage. - Direct precursor for marsupsin synthesis; avoids low-yield heterologous biosynthesis. - Ideal for SAR studies and anti-melanoma scaffold based on 5IXB ligand similarity.

CAS Number

Product Name

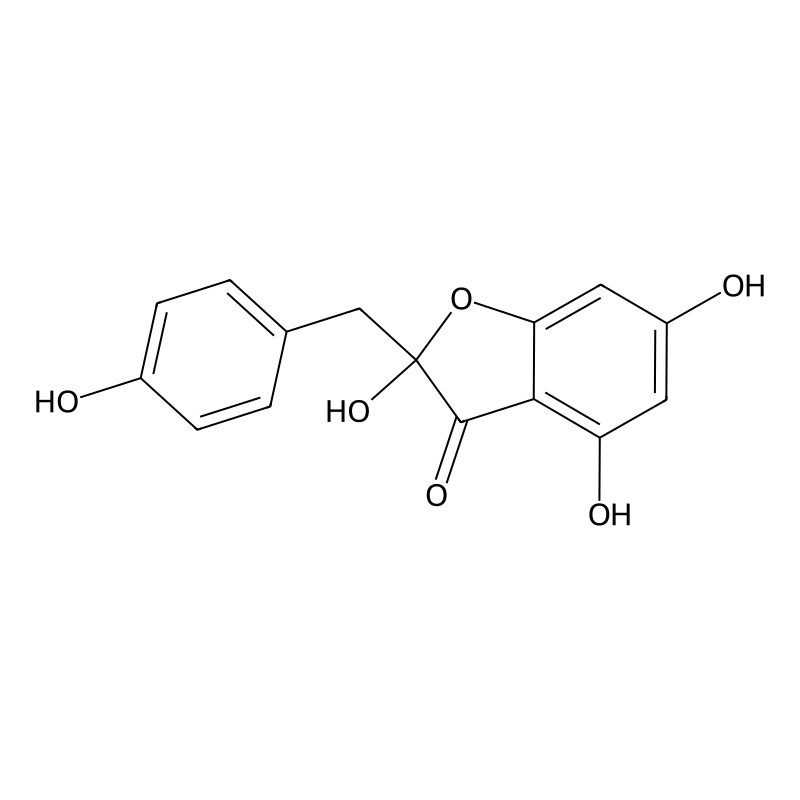

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Maesopsin is a highly specialized auronol-type flavonoid characterized by a distinctive five-membered heterocyclic benzofuranone ring (2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one)[1]. As an aglycone, it presents as a high-purity (>98%) solid that requires specific handling, including dissolution in anhydrous DMSO (up to 34.69 mM) with sonication, and strict low-temperature storage (-20°C to -80°C) to maintain structural stability[1]. Its unique carbon skeleton reorganization distinguishes it from standard six-membered ring flavonoids, establishing it as a critical procurement target for specialized neuroprotective assay development, anti-leukemic screening, and as a direct precursor for synthesizing methylated derivatives like marsupsin [2].

Research Fit

Substituting maesopsin with common flavonoids like quercetin or its own glycosylated derivatives (e.g., maesopsin 4-O-β-D-glucoside) fundamentally alters assay reproducibility and target engagement[1]. The aglycone form of maesopsin possesses the specific lipophilicity and membrane permeability required for intracellular enzyme inhibition (such as MAO-B and AChE) and direct receptor docking [2]. In contrast, glycosylated analogs exhibit altered solubility profiles and steric hindrance that prevent accurate baseline measurements in neurodegenerative and oncological models[1]. Furthermore, attempting to use crude Hoveniae Lignum or Alphitonia extracts introduces unacceptable batch-to-batch variability, necessitating the procurement of the >98% pure aglycone for reproducible high-throughput screening, structure-activity relationship (SAR) studies, and direct chemical functionalization [2].

Substitution Risk

References

- [1] Li, X.C., et al. 'Resolution and absolute configuration of naturally occurring auronols.' Journal of Natural Products, 2001.

- [2] Meng, W., et al. 'Maesopsin as MAO-A, MAO-B, and AChE Inhibitors and Investigation of Anti-Lung and Anti-Colon Cancer Effects.' Iranian Journal of Chemistry and Chemical Engineering, 2024.

Multi-Target Enzyme Inhibition for Neurodegenerative Assays

Maesopsin exhibits quantitative multi-target inhibition crucial for neurodegenerative disease modeling. It demonstrates an IC50 of 10.42 µM against acetylcholinesterase (AChE) and 14.97 µM against monoamine oxidase B (MAO-B)[1]. Compared to standard broad-spectrum phenolic extracts which lack quantified multi-target metrics, highly pure maesopsin allows for precise, reproducible dosing in dual-pathway neuroprotective assays [1].

| Evidence Dimension | Enzyme inhibitory concentration (IC50) |

| Target Compound Data | AChE IC50 = 10.42 µM; MAO-B IC50 = 14.97 µM |

| Comparator Or Baseline | Uncharacterized crude phenolic extracts (variable/undefined IC50) |

| Quantified Difference | Defined low-micromolar multi-target inhibition vs. undefined baseline |

| Conditions | In vitro isolated enzyme inhibition assays |

Buyers requiring a dual-action inhibitor for neurodegenerative screening should select pure maesopsin to ensure reproducible, concentration-dependent assay responses.

Target Engagement in Melanoma vs. Chemotherapeutics

In molecular docking studies against the melanoma protein 5IXB, maesopsin demonstrates superior binding residue alignment compared to standard clinical baselines [1]. Maesopsin achieves 100% amino acid residue interaction similarity with the native ligand, whereas the comparator drugs dacarbazine and cisplatin achieve only 66.7% and 33.3% similarity, respectively[1]. This structural complementarity makes maesopsin a superior scaffold for developing targeted anti-melanoma agents.

| Evidence Dimension | Amino acid residue interaction similarity (Protein 5IXB) |

| Target Compound Data | 100% similarity to native ligand |

| Comparator Or Baseline | Dacarbazine (66.7%) and Cisplatin (33.3%) |

| Quantified Difference | 33.3% to 66.7% higher interaction similarity |

| Conditions | In silico molecular docking against melanoma protein 5IXB |

Procuring maesopsin provides a structurally validated starting point for anti-melanoma drug design that outperforms standard legacy chemotherapeutics in target pocket alignment.

Structural Suitability for Selective Etherification

Maesopsin serves as the essential aglycone precursor for synthesizing specific methylated derivatives like marsupsin (maesopsin mono methyl ether) [1]. Controlled etherification of the maesopsin core allows for precise structural modifications that are not possible when starting from heavily glycosylated analogs (e.g., maesopsin 4-O-glucoside), where the bulky sugar moieties sterically hinder selective functionalization and require complex, yield-reducing deprotection steps [1].

| Evidence Dimension | Synthetic accessibility for etherification |

| Target Compound Data | Direct controlled etherification of the aglycone core |

| Comparator Or Baseline | Glycosylated maesopsin analogs |

| Quantified Difference | Avoidance of multi-step deprotection and steric hindrance |

| Conditions | Chemical synthesis of marsupsin (mono methyl ether) |

Chemists synthesizing auronol derivatives must procure the aglycone maesopsin to ensure efficient, direct functionalization without the overhead of removing glycosyl groups.

Biocatalytic Synthesis vs. Heterologous Production

Procuring pure maesopsin bypasses the significant bottlenecks associated with heterologous biosynthesis. When utilizing engineered chalcone isomerase (CHI) for direct conversion, the biotransformation of the precursor (+)-aromadendrin yields only a 38.1% conversion rate to maesopsin [1]. For industrial or advanced laboratory workflows requiring high-purity auronols, direct procurement of isolated maesopsin eliminates this 61.9% material loss and the associated bioprocessing overhead [1].

| Evidence Dimension | Yield of pure compound |

| Target Compound Data | 100% availability via direct procurement (>98% purity) |

| Comparator Or Baseline | De novo heterologous biosynthesis from (+)-aromadendrin (38.1% conversion) |

| Quantified Difference | Elimination of 61.9% bioconversion loss |

| Conditions | CHI-mediated biotransformation in engineered bacterial cultures |

Direct procurement of maesopsin is vastly more efficient for downstream synthesis than attempting in-house biocatalytic conversion from precursor flavonoids.

Scaffold for Anti-Melanoma Drug Discovery

Driven by its 100% amino acid residue interaction similarity with the 5IXB protein native ligand, maesopsin is a highly effective starting scaffold for developing targeted anti-melanoma therapeutics[1]. It should be selected over standard chemotherapeutics like dacarbazine in early-stage structural optimization and SAR studies [1].

Dual-Target Neuroprotective Assay Development

Because of its quantified low-micromolar inhibition of both AChE (IC50 10.42 µM) and MAO-B (IC50 14.97 µM), maesopsin is highly suited for neurodegenerative disease models[2]. It provides a reliable, reproducible baseline for testing multi-target inhibitors in Alzheimer's and Parkinson's disease research [2].

Precursor for Auronol Derivative Synthesis

Maesopsin is the required procurement choice for the chemical synthesis of marsupsin and other methylated auronols [3]. Procuring the >98% pure aglycone bypasses the low-yield (38.1%) bottlenecks of heterologous biosynthesis and the steric complications of using glycosylated plant extracts [3].

Application Fit

References

- [1] AIP Publishing. 'Molecular Docking Anti-Melanoma Activity of Compounds from the Alphitonia Genus using PLANTS.' AIP Conference Proceedings, 2023.

- [2] Meng, W., et al. 'Maesopsin as MAO-A, MAO-B, and AChE Inhibitors and Investigation of Anti-Lung and Anti-Colon Cancer Effects.' Iranian Journal of Chemistry and Chemical Engineering, 2024.

- [3] Subba Rao, et al. 'Synthesis of dimethyl ether of marsupsin.' Indian Journal of Chemistry, Section B, Vol 45B.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Use Classification

2: Thuy TT, Thien DD, Quang Hung T, Tam NT, Anh NTH, Nga NT, Cuc NT, Mai LP, Van Sung T, Delfino DV, Thao DT. In vivo anticancer activity of maesopsin 4-O-β-glucoside isolated from leaves of Artocarpus tonkinensis A. Chev. Ex Gagnep. Asian Pac J Trop Med. 2016 Apr;9(4):351-356. doi: 10.1016/j.apjtm.2016.03.012. Epub 2016 Mar 10. PubMed PMID: 27086153.

3: Boucherle B, Peuchmaur M, Boumendjel A, Haudecoeur R. Occurrences, biosynthesis and properties of aurones as high-end evolutionary products. Phytochemistry. 2017 Oct;142:92-111. doi: 10.1016/j.phytochem.2017.06.017. Review. PubMed PMID: 28704688.

4: Chao R, Zhang Y, Yang P, Liu W. [Determination of maesopsin in shengdeng (Rhamnella gilgitica Mansf. et Melch) by HPLC]. Zhongguo Zhong Yao Za Zhi. 1997 Apr;22(4):233-4, 255. Chinese. PubMed PMID: 10743217.

5: Li XC, Cai L, Wu CD. Antimicrobial compounds from Ceanothus americanus against oral pathogens. Phytochemistry. 1997 Sep;46(1):97-102. PubMed PMID: 9276981.

6: Yoshikawa K, Eiko K, Mimura N, Kondo Y, Arihara S. Hovetrichosides C-G, five new glycosides of two auronols, two neolignans, and a phenylpropanoid from the bark of Hovenia trichocarea. J Nat Prod. 1998 Jun 26;61(6):786-90. PubMed PMID: 9644065.

7: Muhammad D, Lalun N, Bobichon H, Le Magrex Debar E, Gangloff SC, Nour M, Voutquenne-Nazabadioko L. Triterpenoid saponins and other glycosides from the stems and bark of Jaffrea xerocarpa and their biological activity. Phytochemistry. 2017 Sep;141:121-130. doi: 10.1016/j.phytochem.2017.05.018. PubMed PMID: 28614728.

8: Braune A, Engst W, Elsinghorst PW, Furtmann N, Bajorath J, Gütschow M, Blaut M. Chalcone Isomerase from Eubacterium ramulus Catalyzes the Ring Contraction of Flavanonols. J Bacteriol. 2016 Oct 7;198(21):2965-2974. Print 2016 Nov 1. PubMed PMID: 27551015; PubMed Central PMCID: PMC5055601.

9: Dang DT, Eriste E, Liepinsh E, Trinh TT, Erlandsson-Harris H, Sillard R, Larsson P. A novel anti-inflammatory compound, artonkin-4'-O-glucoside, from the leaves of Artocarpus tonkinensis suppresses experimentally induced arthritis. Scand J Immunol. 2009 Feb;69(2):110-8. doi: 10.1111/j.1365-3083.2008.02205.x. PubMed PMID: 19170963.

10: Wang YF, Cao JX, Efferth T, Lai GF, Luo SD. Cytotoxic and new tetralone derivatives from Berchemia floribunda (Wall.) Brongn. Chem Biodivers. 2006 Jun;3(6):646-53. PubMed PMID: 17193298.

11: Farag SF, Kimura Y, Ito H, Takayasu J, Tokuda H, Hatano T. New isoflavone glycosides from Iris spuria L. (Calizona) cultivated in Egypt. J Nat Med. 2009 Jan;63(1):91-5. doi: 10.1007/s11418-008-0291-7. Epub 2008 Sep 13. PubMed PMID: 18791667.

12: Thuy TT, Kamperdick C, Ninh PT, Lien TP, Thao TT, Sung TV. Immunosuppressive auronol glycosides from Artocarpus tonkinensis. Pharmazie. 2004 Apr;59(4):297-300. PubMed PMID: 15125577.

13: Diep Thi Lan P, Nguydna QV, Vu VC, Le TN, Nguyena TH, Phama TH, Chau VM, Pham VC. Synthesis of auronol derivatives and their immunostimulating activity. Nat Prod Commun. 2015 Apr;10(4):591-4. PubMed PMID: 25973484.

14: Krenn L, Presser A, Pradhan R, Bahr B, Paper DH, Mayer KK, Kopp B. Sulfemodin 8-O-beta-D-glucoside, a new sulfated anthraquinone glycoside, and antioxidant phenolic compounds from Rheum emodi. J Nat Prod. 2003 Aug;66(8):1107-9. PubMed PMID: 12932135.

15: An RB, Park EJ, Jeong GS, Sohn DH, Kim YC. Cytoprotective constituent of Hoveniae Lignum on both Hep G2 cells and rat primary hepatocytes. Arch Pharm Res. 2007 Jun;30(6):674-7. PubMed PMID: 17679542.

16: Bekker R, Li XC, ElSohly HN, Clark AM, Brandt EV, Ferreira D. Resolution and absolute configuration of naturally occurring auronols. J Nat Prod. 2001 Mar;64(3):345-7. PubMed PMID: 11277752.

Explore Compound Types

O4Si-4